[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. Microwave-assisted synthesis is particularly attractive for industrial applications due to its rapidity and efficiency. Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Industry: Utilized in the development of materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play crucial roles in cytokine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring fused to a pyridine ring and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are known for their antifungal, antibacterial, and anticancer properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is unique due to its specific fusion of a triazole ring with a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3,7H2 |
InChI Key |
FYVRCHFUEVHICK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)C=N1 |
Origin of Product |
United States |
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